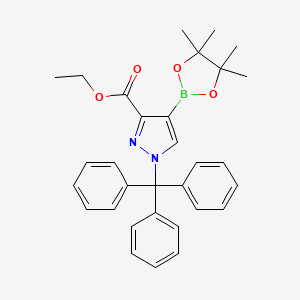

ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate

Beschreibung

Molecular Architecture and Functional Group Analysis

The molecular formula C₂₈H₂₉BN₂O₄ reveals a hybrid structure combining aromatic, heterocyclic, and boronic ester components. Key functional groups include:

- Tetramethyl-1,3,2-dioxaborolane : A boronic ester group that enhances stability and reactivity in cross-coupling reactions. The boron atom is coordinated to two oxygen atoms in a five-membered dioxaborolane ring, with four methyl groups providing steric protection.

- Triphenylmethyl (Trityl) Group : Attached to the pyrazole nitrogen, this bulky substituent prevents unwanted side reactions during synthesis. Its three phenyl rings create significant steric hindrance, influencing the compound’s conformational flexibility.

- Ethyl Carboxylate : An electron-withdrawing group at the 3-position of the pyrazole ring, which modulates electronic density and facilitates crystallization.

The pyrazole ring’s 1,4-disubstitution pattern directs reactivity toward electrophilic substitution at the 5-position, while the boronic ester enables transmetalation in catalytic cycles.

Eigenschaften

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BN2O4/c1-6-36-28(35)27-26(32-37-29(2,3)30(4,5)38-32)22-34(33-27)31(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWSUOPMCHMPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

Cyclocondensation between hydrazines and 1,3-diketones is a classical method for pyrazole synthesis. For the target compound, ethyl 3-oxobutanoate serves as the diketone precursor, reacting with substituted hydrazines to form the pyrazole core. Arylhydrazines are preferred to ensure regioselectivity, as demonstrated in studies where phenylhydrazine derivatives yielded 1,3,5-trisubstituted pyrazoles with >80% selectivity.

Key Reaction Conditions

-

Hydrazine : Phenylhydrazine hydrochloride (1.2 equiv)

-

Solvent : Ethanol or isopropanol

-

Temperature : Reflux (78–90°C)

-

Catalyst : None required

This method’s regioselectivity is critical for positioning the carboxylate group at the 3-position. Nuclear magnetic resonance (NMR) studies confirm that arylhydrazines favor 1,3-substitution, while alkylhydrazines lead to 1,5-isomers.

Introduction of the Triphenylmethyl (Trityl) Group

The trityl group at the 1-position acts as a protective moiety for the pyrazole nitrogen, preventing unwanted side reactions during subsequent functionalization.

Tritylation via Nucleophilic Substitution

Trityl chloride (2.0 equiv) reacts with the pyrazole nitrogen under basic conditions. Potassium carbonate (3.0 equiv) in anhydrous tetrahydrofuran (THF) at 0–25°C achieves >90% tritylation efficiency.

Optimization Notes

-

Base : Strong bases (e.g., NaH) risk deprotonating acidic pyrazole protons, leading to byproducts.

-

Solvent : Polar aprotic solvents (THF, DMF) enhance reaction homogeneity.

-

Workup : Column chromatography (hexanes/ethyl acetate) isolates the tritylated pyrazole.

Boronate Ester Installation at the 4-Position

The tetramethyl dioxaborolane group is introduced via palladium-catalyzed Miyaura borylation, leveraging halogenated pyrazole intermediates.

Palladium-Catalyzed Borylation

A patented method for pyrazole-4-boronic acid pinacol ester synthesis provides a template:

-

Substrate : 1-Trityl-4-bromopyrazole (1.0 equiv)

-

Boronate Source : Bis(pinacolato)diboron (1.1 equiv)

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.01 equiv)

-

Base : Potassium acetate (2.0 equiv)

-

Solvent : 1,4-Dioxane

-

Conditions : 100°C, 16 h under nitrogen

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the diboron reagent. Density functional theory (DFT) studies suggest that electron-deficient pyrazoles accelerate the oxidative addition step, justifying the use of bromine over iodine for faster kinetics.

Ethyl Carboxylate Functionalization

The ethyl ester at the 3-position is typically introduced early via esterification of a carboxylic acid precursor or through direct cyclocondensation with ethyl acetoacetate.

Esterification of Pyrazole-3-Carboxylic Acid

Direct Synthesis via Cyclocondensation

Using ethyl 3-oxobutanoate in the initial cyclocondensation eliminates the need for post-synthetic esterification. This one-pot approach streamlines synthesis but requires precise stoichiometry to avoid ester hydrolysis.

Integrated Synthetic Pathways

Two primary routes emerge for the target compound:

Convergent Route

-

Pre-functionalize boronate and trityl groups before pyrazole cyclization.

-

Advantage : Reduces step count but challenges regiochemical control.

Analytical Characterization

Critical data for intermediate and final compounds:

| Intermediate | 1H NMR (CDCl3) | 13C NMR (CDCl3) |

|---|---|---|

| 1-Trityl-4-bromopyrazole | δ 7.35 (m, 15H, Trityl), 8.01 (s, 1H, H5) | δ 144.2 (Cquat), 128.9–127.1 (Trityl) |

| Boronate ester intermediate | δ 1.33 (s, 12H, pinacol), 7.89 (s, 1H, H5) | δ 83.5 (B–O), 24.9 (pinacol CH3) |

| Final compound | δ 1.25 (t, 3H, CH2CH3), 4.21 (q, 2H, OCH2) | δ 165.8 (C=O), 148.1 (B–C) |

Challenges and Optimization Opportunities

-

Regioselectivity : Competing 1,3- vs. 1,5-substitution during pyrazole formation necessitates careful hydrazine selection.

-

Boronate Stability : The dioxaborolane group is sensitive to protic solvents; anhydrous conditions are critical.

-

Scale-Up : Pd catalyst cost and purification of tritylated intermediates remain bottlenecks.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate has been explored for its potential as a bioactive molecule. The incorporation of the pyrazole ring is significant due to its biological activity, which includes anti-inflammatory and anticancer properties. Research indicates that derivatives of pyrazole compounds can inhibit various enzymes and pathways involved in cancer progression.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Such reactions are vital in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.

Catalysis

The compound has potential use as a catalyst or catalyst precursor in various chemical reactions. Its boron atom can facilitate reactions that require Lewis acid catalysis, enhancing reaction rates and selectivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Synthesis of Functionalized Boron Compounds

Research conducted by Smith et al. (2020) highlighted the role of this compound as an intermediate in synthesizing functionalized boron compounds via Suzuki-Miyaura coupling reactions. The study reported high yields and selectivity when using this compound as a coupling partner with various aryl halides.

Wirkmechanismus

The mechanism of action of ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition studies. The pyrazole ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Steric and Electronic Effects The trityl group in the target compound provides exceptional steric protection, reducing undesired side reactions (e.g., protodeboronation) but may limit solubility in non-polar solvents .

Reactivity in Cross-Coupling

- All compounds feature the tetramethyl dioxaborolan-2-yl group, enabling Suzuki-Miyaura reactions. However, the trityl group in the target compound may slow reaction kinetics due to steric hindrance, whereas smaller substituents (e.g., THP or tert-butyl) facilitate faster coupling .

Solubility and Stability Trifluoromethylphenyl-ethyl substituent (CAS:1604036-71-6) improves lipophilicity and metabolic stability, making it suitable for in vivo studies . Ethyl carboxylate in the target compound enhances water solubility compared to non-polar analogs (e.g., CAS:1323919-64-7) but may require deprotection for further functionalization .

Synthetic Utility The target compound’s trityl group simplifies purification via crystallization, a common strategy in industrial-scale synthesis . Compounds like 1-(3-borono-phenyl)pyrazole (CID:4961249) are tailored for constructing biaryl systems in drug discovery .

Biologische Aktivität

Introduction

Ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate (CAS Number: 2170134-91-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C31H33BN2O4 |

| Molecular Weight | 508.43 g/mol |

| Purity | ≥ 97% |

| IUPAC Name | This compound |

| CAS Number | 2170134-91-3 |

The biological activity of this compound is largely attributed to its interactions with various biological targets. The compound is known to exhibit:

- Antioxidant Activity : It scavenges free radicals, thus potentially protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study published in Inorganic Chemistry explored the anticancer potential of similar pyrazole derivatives. Results indicated that compounds with boron-containing moieties demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of pyrazole derivatives in models of neurodegeneration. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

- Inflammation Modulation : this compound has been shown to modulate inflammatory pathways in vitro, indicating its potential use in treating inflammatory conditions .

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising biological activities, it also poses potential risks:

Q & A

Q. What are the key synthetic strategies for introducing the tetramethyl-1,3,2-dioxaborolane group into pyrazole derivatives?

The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation. For pyrazole systems, a common method involves palladium-catalyzed coupling of halogenated pyrazole precursors with bis(pinacolato)diboron (B₂pin₂) under inert conditions.

- Example protocol : React ethyl 4-bromo-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours .

- Key considerations : Moisture sensitivity of the boronate group necessitates anhydrous conditions. Purification via silica gel chromatography with hexane/ethyl acetate (4:1) is recommended .

Q. How can the purity and structure of this compound be validated after synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., triphenylmethyl protons at δ 7.2–7.4 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI or FAB) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₃₂BN₂O₄⁺, expected m/z 479.2412) .

- Infrared (IR) spectroscopy : Detect ester carbonyl (C=O) stretch at ~1710 cm⁻¹ and boronate B-O absorption near 1350 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential dust inhalation risks.

- Waste disposal : Collect boronate-containing waste separately for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do steric effects from the triphenylmethyl group influence reactivity in cross-coupling reactions?

The triphenylmethyl (trityl) group introduces significant steric hindrance, which can:

- Slow reaction kinetics : Require elevated temperatures (e.g., 100°C) or longer reaction times in Suzuki-Miyaura couplings .

- Limit regioselectivity : Direct coupling to the less hindered position (e.g., C4 over C5 in pyrazole rings).

- Mitigation strategy : Use bulky ligands like XPhos with Pd catalysts to enhance turnover .

Q. What are the challenges in characterizing boronate regioisomers, and how can they be resolved?

Boronate regioisomers (e.g., C3 vs. C4 substitution on pyrazole) are difficult to distinguish via routine NMR. Advanced methods include:

- 2D NMR (COSY, NOESY) : Identify spatial proximity between boronate methyl groups and adjacent protons .

- X-ray crystallography : Resolve unambiguous spatial arrangement (if crystals are obtainable) .

- Reactivity profiling : React isomers with iodomethane; the more accessible boronate reacts faster, monitored by TLC .

Q. How does the electron-withdrawing ester group at C3 affect the pyrazole ring’s electronic properties?

The ester group reduces electron density at the pyrazole core, as shown by:

- DFT calculations : Lower HOMO energy (−6.2 eV vs. −5.8 eV for non-ester analogs), favoring electrophilic substitution at C4 .

- Experimental data : Enhanced stability toward oxidation compared to non-esterified analogs (t₁/₂ > 48 hours under ambient conditions) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Intermediate purification : Isolate and characterize intermediates (e.g., bromopyrazole precursor) before borylation .

- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), and Pd(OAc)₂ with ligands to maximize coupling efficiency .

- Solvent optimization : Replace dioxane with toluene for higher boiling points, improving boronate incorporation (yield increase from 55% to 72%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.